The table below summarizes the fundamental biochemical and pharmacological properties of CNX-774:
| Property | Description |
|---|---|
| Primary Known Target | Bruton's Tyrosine Kinase (BTK) [1] [2] |
| Mechanism | Irreversible, covalent binder [1] [3] |
| Covalent Bond Site | Cysteine 481 (Cys-481) in the ATP-binding pocket of BTK [1] [2] [4] |
| Potency (IC₅₀) | <1 nM (enzyme assay); 1-10 nM (cellular assays) [1] [2] |
| Oral Availability | Yes [1] [2] |
| Molecular Weight | 499.5 g/mol [1] [2] |
| Chemical Formula | C₂₆H₂₂FN₇O₃ [1] [2] |
This compound exhibits a dual mechanism of action, involving its intended target and a separate, therapeutically valuable off-target activity.
This compound was designed as a covalent BTK inhibitor. The inhibitor forms a permanent covalent bond with the Cys-481 residue of BTK, leading to sustained suppression of B-cell receptor signaling pathways [1] [3] [4]. The crystal structure of the BTK-CNX-774 complex (PDB ID: 5P9K) confirms this binding mode [4].
Recent research has revealed that this compound's ability to block ENT1 is key to its efficacy in overcoming drug resistance [5] [6]. The following diagram illustrates how this dual inhibition overcomes resistance in pancreatic cancer cells.
This diagram illustrates how this compound blocks the ENT1 salvage pathway, which cancer cells use to resist DHODH inhibitors like Brequinar. By inhibiting both pathways, this compound induces profound pyrimidine depletion and cell death [5] [6].
Key experimental findings that highlight the therapeutic potential of this compound, particularly in combination therapy, are summarized below.
| Study Focus | Key Findings | Experimental Model |
|---|---|---|
| Overcoming BQ Resistance | This compound (100 nM) synergized with Brequinar (25 µM), causing profound cell viability loss and pyrimidine nucleotide depletion in resistant PDAC cells [5]. | S2-013 and other PDAC cell lines in vitro [5]. |
| BTK-Independent Effect | The synergistic effect with BQ was independent of BTK inhibition and directly attributable to ENT1 blockade [5] [6]. | Genetic and pharmacologic validation [5]. |
| *In Vivo* Efficacy | Combined DHODH and ENT1 targeting dramatically suppressed tumor growth and prolonged survival [5] [6]. | Immunocompetent, orthotopic mouse model of PDAC [5]. |
The key experiments that identified and validated this compound's activity are detailed below for experimental replication.
This screen identified this compound as a potent sensitizer to DHODH inhibition [5].
(viability under BQ + kinase inhibitor) / (viability under vehicle + kinase inhibitor). This compound was a top hit with one of the lowest scores [5].Follow-up studies confirmed ENT1 blockade as the mechanism of action [5].
The discovery of this compound's ENT1 inhibitory activity revitalizes the concept of targeting nucleotide metabolism for cancer therapy. It provides strong proof-of-concept for dual targeting of de novo pyrimidine synthesis (via DHODH) and the nucleoside salvage pathway (via ENT1) as a viable treatment strategy, particularly for aggressive cancers like PDAC [5] [6]. This finding also aligns with broader research efforts exploring DHODH inhibition in combination with other agents, such as BCL-XL inhibitors [7] or immune checkpoint blockade [8].
CNX-774 is an orally active, small molecule inhibitor that acts through an irreversible, covalent mechanism [1] [2]. It forms a direct, covalent bond with the cysteine-481 (Cys-481) residue within the ATP-binding site of the BTK enzyme, leading to prolonged suppression of its activity [1] [3] [2]. The crystal structure of the BTK-CNX-774 complex is available in the Protein Data Bank under identifier 5P9K [4].
The diagram below illustrates the mechanism of action of this compound and the key signaling pathways it affects.
This compound primarily inhibits BTK signaling in immune cells (left) and independently blocks ENT1 to overcome metabolic resistance in cancer cells (right).
The table below summarizes the key potency and physicochemical data for this compound.
| Parameter | Value / Description | Context / Assay |
|---|---|---|
| BTK IC₅₀ | < 1 nM [1] | In vitro kinase assay |
| Cellular BTK IC₅₀ | 1 - 10 nM [1] [3] | Ramos B-cell line |
| Binding Mode | Irreversible, covalent [1] [2] | Target residue: Cys-481 |
| IgE-mediated Histamine Release IC₅₀ | ~0.5 µM [5] | Human basophils from allergic donors |
| Molecular Weight | 499.5 g/mol [1] [2] | - |
| Formula | C₂₆H₂₂FN₇O₃ [1] | - |
Research has characterized this compound's activity and uncovered its off-target effect on ENT1.
This compound inhibits allergen-induced and anti-IgE-induced histamine release from human basophils, a process dependent on Fcε receptor signaling [5].
A 2022 study discovered that this compound overcomes resistance to the DHODH inhibitor Brequinar (BQ) in pancreatic cancer cells, an effect independent of its inhibition of BTK [6]. The synergy occurs because this compound potently inhibits ENT1, blocking the uptake of extracellular uridine and thus disabling a key salvage pathway that cancer cells use to bypass de novo pyrimidine synthesis inhibition [6].
The discovery of this compound's off-target activity on ENT1 opens promising research avenues:
The therapeutic potential of CNX-774 arises from its ability to simultaneously target two pathways that cancer cells use to produce essential pyrimidine nucleotides.
This synergistic relationship and the resulting cellular effects are illustrated below.
Synergistic mechanism of combined DHODH and ENT1 inhibition leading to cancer cell death.
The following table summarizes the primary experimental findings that validate the combination therapy.
| Experimental Model | Key Finding | Significance |
|---|---|---|
| In Vitro (PDAC Cell Lines) | BQ + this compound led to synergistic cell viability loss and severe pyrimidine depletion, unlike BQ alone [2]. | Validates the synergistic effect on cancer cell death and confirms on-target mechanism. |
| In Vivo (Mouse PDAC Model) | The combination "dramatically suppressed tumor growth and prolonged mouse survival" in an immunocompetent model [2] [3]. | Provides strong pre-clinical proof-of-concept for the therapeutic strategy. |
| Genetic Knockout | Deleting the ENT1 gene (ENT1-KO) profoundly sensitized PDAC cells to BQ, mimicking the effect of this compound [2]. | Confirms that ENT1 is the critical target for overcoming resistance. |
The foundational study used the following key protocols to establish the efficacy of this compound [2]:
The workflow for identifying and validating this compound's role is detailed below.
Experimental workflow from resistance screening to in vivo validation of this compound's ENT1 inhibitory function.
Independent research further underscores the clinical relevance of ENT1. A 2025 study published in Nature Immunology revealed that adenosine uptake via ENT1 into T cells suppresses their anti-cancer function by inhibiting pyrimidine synthesis [4]. Another study highlighted ENT1's role in the pharmacokinetics of various cancer and antiviral drugs [5]. This growing body of evidence positions ENT1 as a promising target in oncology.
The rationale behind combining DHODH and ENT1 inhibitors stems from how cancer cells can acquire pyrimidines, the building blocks for RNA and DNA. The table below outlines the two primary pathways involved.
| Pathway | Description | Role in Resistance |
|---|---|---|
| De Novo Synthesis | A multi-step intracellular pathway that builds pyrimidines from scratch. DHODH is a critical enzyme in this process [1]. | Target of DHODH inhibitors (e.g., Brequinar). |
| Nucleoside Salvage | Uses transporters like ENT1 to take up pre-formed nucleosides (e.g., uridine) from the extracellular environment [1] [2]. | When de novo synthesis is blocked, resistant cells switch to the salvage pathway, using ENT1 to import uridine and bypass the need for DHODH [1]. |
In pancreatic ductal adenocarcinoma (PDAC) and other cancers, resistance to DHODH inhibitors like Brequinar (BQ) often develops because cells activate the salvage pathway [1] [3]. CNX-774 overcomes this by concurrently blocking both routes, creating a "synthetic lethal" scenario that leads to profound pyrimidine depletion and cell death [1] [4].
Figure 1: Mechanism of combined DHODH and ENT1 inhibition. Blocking both pyrimidine supply pathways synergistically induces nucleotide depletion and cell death.
The discovery and validation of this compound's ENT1-blocking activity involved a multi-step process, from high-throughput screening to mechanistic validation.
Researchers performed a kinase inhibitor library screen to find compounds that sensitized resistant PDAC cells to Brequinar [1].
Follow-up experiments confirmed that the synergy with BQ was independent of this compound's intended BTK target [1].
The tables below summarize key quantitative findings from the research.
Table 1: Summary of Key Experimental Concentrations and Parameters [1]
| Parameter | Experimental Detail | Value / Context |
|---|---|---|
| This compound Screening Concentration | Kinase inhibitor library screen | 100 nM |
| Brequinar (BQ) Combination Dose | In vitro cell viability assays | 25 µM |
| Assay Duration | Cell viability / proliferation | 72 hours |
| Key In Vivo Finding | Tumor growth suppression | Significant with BQ + this compound combo |
Table 2: Comparison of ENT1 Inhibitors in Research
| Compound | Primary Known Target | ENT1 Inhibition | Key Characteristic / Finding |
|---|---|---|---|
| This compound | BTK (Irreversible, IC₅₀ <1 nM) [5] [6] | Off-target, discovered functionally [1] | Overcomes DHODH inhibitor resistance in PDAC. |
| Dilazep | ENT1 (Clinical vasodilator) [2] [7] | Known, direct inhibitor [2] | Non-nucleoside inhibitor; X-ray structure available. |
| NBMPR | ENT1 (Research tool) [7] | Known, potent inhibitor [7] | Nucleoside analog; high specificity for ENT1. |
This finding has significant implications for cancer drug discovery and development.
The following diagram illustrates how CNX-774 overcomes resistance to DHODH inhibition:
This compound overcomes DHODH inhibitor resistance by blocking the ENT1 salvage pathway.
The table below summarizes quantitative data from pivotal experiments:
| Experimental Model / Assay | Key Finding / Metric | Citation |
|---|---|---|
| In Vitro Viability (BQ-resistant PDAC cells) | Synergistic loss of cell viability with BQ + this compound combination | [2] [3] |
| Metabolomics (Pyrimidine Nucleotides) | BQ monotherapy: modest pyrimidine depletion; BQ + this compound: profound pyrimidine starvation | [2] [4] | | ENT1 Inhibition (Uridine Uptake) | this compound impaired uridine uptake; effect mimicked by ENT1 genetic knockout | [3] [4] | | In Vivo Efficacy (Immunocompetent mouse PDAC model) | Dramatic tumor growth suppression and prolonged survival with BQ + this compound | [2] [4] |
Here are the methodologies for key experiments that established the role of this compound:
The discovery that this compound inhibits ENT1 provides strong proof-of-concept for a novel combination therapy strategy.
| Combination Target | Proposed Mechanism | Key Reference in Search Results |
|---|---|---|
| BCL-XL (using PROTAC degrader DT2216) | DHODH inhibition alters apoptotic proteome, sensitizing cells to BCL-XL inhibition and synergistically inducing apoptosis. | [5] |
| Immune Checkpoint Blockade (anti-PD-1/CTLA-4) | DHODH inhibition depletes pyrimidines, upregulating MHC-I and enhancing tumor antigen presentation to T-cells. | [6] [7] |
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with a 5-year survival rate of only approximately 5% and limited effective therapeutic options beyond standard chemotherapy regimens such as FOLFIRINOX and gemcitabine with nab-paclitaxel [1] [2]. Metabolic reprogramming is a established hallmark of cancer, with pyrimidine nucleotide biosynthesis emerging as a critical dependency in pancreatic cancer and other malignancies [1] [3] [4]. Dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, has been investigated as a therapeutic target, but despite robust preclinical efficacy, DHODH inhibitors have demonstrated limited clinical activity in trials [1] [3].
Recent research has revealed that resistance to DHODH inhibition is frequently mediated through the salvage pathway of pyrimidine synthesis, specifically via the equilibrative nucleoside transporter 1 (ENT1, encoded by SLC29A1), which enables cancer cells to uptake extracellular uridine to bypass de novo synthesis blockade [1] [5]. This application note provides detailed methodologies for investigating the synergistic interaction between the DHODH inhibitor brequinar (BQ) and CNX-774, a compound initially developed as a Bruton tyrosine kinase (BTK) inhibitor but subsequently found to potently inhibit ENT1 [1] [5]. The protocols outlined herein will enable researchers to validate and explore this combination therapeutic strategy in pancreatic cancer models.
The synergistic activity of brequinar and this compound in pancreatic cancer arises from concurrent targeting of complementary pyrimidine nucleotide acquisition pathways:
DHODH Inhibition by Brequinar: Brequinar potently inhibits DHODH, an enzyme located in the inner mitochondrial membrane that catalyzes the fourth step in de novo pyrimidine biosynthesis, converting dihydroorotate to orotate. This inhibition depletes intracellular pyrimidine nucleotide pools (UTP, CTP, TTP), impairing essential processes including DNA/RNA synthesis, glycosylation, and lipid metabolism [1] [4].
ENT1 Blockade by this compound: this compound, initially characterized as a BTK inhibitor, was discovered to inhibit equilibrative nucleoside transporter 1 (ENT1), preventing cellular uptake of extracellular uridine. This blockade inhibits the salvage pathway, preventing resistant cells from circumventing DHODH inhibition [1] [5].
Dual Pathway Targeting: Pancreatic cancer cells resistant to brequinar monotherapy typically exhibit enhanced salvage pathway activity, importing uridine via ENT1 to maintain pyrimidine pools. Combined DHODH and ENT1 inhibition creates complete pyrimidine starvation, leading to impaired proliferation, loss of viability, and ultimately cell death [1] [5].
Figure 1: Dual Targeting of Pyrimidine Biosynthesis Pathways. Brequinar inhibits DHODH in the mitochondrial de novo synthesis pathway, while this compound blocks ENT1-mediated uridine import via the salvage pathway. Concurrent inhibition creates synergistic pyrimidine depletion.
Comprehensive in vitro and in vivo studies demonstrate the potent synergistic effects of brequinar and this compound combination therapy in pancreatic cancer models:
Table 1: Summary of Key Experimental Findings for BQ + this compound Combination
| Experimental Model | Monotherapy Effects | Combination Effects | Key Measurements |
|---|
| BQ-resistant PDAC cell lines (S2-013, others) | BQ: Slowed proliferation, modest pyrimidine depletion this compound: Minimal single-agent effect | Profound viability loss, pyrimidine starvation, synergistic cell death | Cell viability (CellTiter-Glo): >80% reduction Pyrimidine nucleotides: >70% depletion [1] [5] | | ENT1-knockout PDAC cells | Enhanced sensitivity to BQ monotherapy | N/A (genetic ENT1 loss) | BQ IC50 reduced >10-fold vs. wild-type [5] | | Immunocompetent orthotopic PDAC mouse model (KPC-derived) | BQ: Limited tumor growth delay this compound: Minimal effect | Dramatic tumor suppression, prolonged survival | Tumor volume: >70% reduction vs. control Survival: Significant extension [1] | | Metabolomic profiling | BQ: Partial pyrimidine depletion this compound: No significant changes | Complete pyrimidine nucleotide depletion, precursor accumulation | UTP/CTP: >80% depletion DHO/N-carbamoyl-aspartate: >5-fold increase [1] [5] |
This protocol assesses combination effects across multiple concentrations using metabolic viability readouts.
Table 2: Cell Viability Assay Setup
| Component | Specifications | Notes |
|---|
| Cell Seeding | 1-5×10³ cells/well (96-well plate) Opaque white plates for luminescence | Optimize density per cell line Equilibrate overnight [5] | | Treatment Conditions | 8-point dilution series (BQ: 0.1-100 μM; this compound: 0.01-10 μM) Single agents and combinations 72-hour exposure | Include vehicle controls (DMSO ≤0.1%) 6 replicates per condition [5] | | Viability Readout | CellTiter-Glo reagent Luminescence measurement | Normalize to vehicle controls [5] | | Data Analysis | Nonlinear regression (variable slope, 4 parameters) Synergy assessment (Bliss or Loewe models) | Calculate combination indices Determine AUC reduction [5] |
Table 3: In Vivo Dosing Regimen
| Compound | Dosing | Frequency | Route | Duration |
|---|---|---|---|---|
| Brequinar | 20-50 mg/kg | Daily or 5×/week | Intraperitoneal | 3-4 weeks [1] |
| This compound | 10-25 mg/kg | Daily or 5×/week | Oral gavage | 3-4 weeks [1] |
| Vehicle controls | Equivalent volume | Same as treatment groups | IP + oral | Same duration |
Figure 2: Experimental Workflow for Evaluating BQ + this compound Synergy. Comprehensive approach integrating in vitro mechanistic studies with in vivo therapeutic efficacy assessment.
The combination of brequinar and this compound represents a promising therapeutic approach for pancreatic cancer by simultaneously targeting complementary pyrimidine nucleotide acquisition pathways. The protocols detailed in this application note provide a comprehensive framework for evaluating this combination therapy in both in vitro and in vivo settings, with particular emphasis on mechanistic validation through salvage pathway rescue experiments and metabolomic profiling. This synergistic strategy effectively overcomes a key resistance mechanism to DHODH inhibition and warrants further investigation in translational pancreatic cancer research.
This compound was initially developed as a BTK inhibitor [1]. However, mechanistic studies revealed that its ability to sensitize cancer cells to Dihydroorotate dehydrogenase (DHODH) inhibitors, such as Brequinar (BQ), is independent of BTK inhibition [2]. Instead, this compound directly engages and inhibits Equilibrative Nucleoside Transporter 1 (ENT1, encoded by the SLC29A1 gene) [2].
ENT1 mediates cellular uptake of extracellular nucleosides like uridine, fueling the salvage pathway for pyrimidine nucleotide synthesis [2]. In pancreatic ductal adenocarcinoma (PDAC) and other cancers, this salvage pathway acts as a key resistance mechanism when the de novo pyrimidine synthesis pathway is blocked by DHODH inhibitors [3] [2]. By co-targeting both the de novo (with BQ) and salvage (with this compound) pathways, researchers can induce profound pyrimidine depletion, leading to synergistic loss of cancer cell viability [2].
This protocol outlines the procedure for assessing the synergistic effect of this compound and Brequinar (BQ) on cell viability, adapted from established methods [2].
Objective: To determine the combinatorial effect of this compound and Brequinar on the viability of pancreatic cancer cells.
Materials:
Procedure:
[Inhibitor] vs. response (variable slope, four parameters) in Prism software).The workflow for this assay is summarized in the following diagram:
The table below summarizes key quantitative data and experimental conditions from published studies using this compound.
| Parameter | Details | Context / Reference |
|---|---|---|
| This compound Source | Selleck Chemicals (catalog # S7257) [2] [4] | Reagent specification. |
| Reported Concentrations | 100 nM (kinase inhibitor screen), 10 µM (breast cancer study) [2] [4] | Concentration varies with experimental goal. |
| Synergistic Agent | Brequinar (DHODH inhibitor) [2] | Used in combination for pancreatic cancer models. |
| Cell Lines | S2-013 (pancreatic cancer), MCF-7 (breast cancer) [2] [4] | Demonstrated efficacy across cancer types. |
| Assay Duration | 72 hours (viability), 24 hours (invasion/migration) [2] [4] | Standard incubation time. |
| Key Readout | Luminescence (CellTiter-Glo), Matrigel invasion, MMP-9 expression [2] [4] | Measures viability or metastatic potential. |
Beyond viability, this compound has been shown to inhibit TPA-induced metastasis in breast cancer cells by suppressing matrix metalloproteinase-9 (MMP-9) expression [4].
Objective: To evaluate the anti-metastatic effect of this compound on breast cancer cell invasion and migration.
Materials:
Procedure:
The signaling pathway through which this compound exerts this effect is illustrated below:
This compound is a valuable tool compound for studying nucleoside salvage pathways. Its primary research application is to synergize with DHODH inhibitors by blocking ENT1-mediated uridine uptake, offering a promising combination strategy to overcome metabolic resistance in cancers like PDAC.
This note details the use of CNX-774 as a tool compound to overcome resistance to the DHODH inhibitor Brequinar (BQ) in pancreatic ductal adenocarcinoma (PDAC) models. Its efficacy is mediated through the inhibition of Equilibrative Nucleoside Transporter 1 (ENT1), not its known BTK target [1].
The diagram below outlines the experimental rationale and the mechanism by which this compound sensitizes resistant cancer cells to Brequinar.
The core in vivo experiment investigated the combination of this compound and Brequinar in an immunocompetent mouse model of pancreatic cancer [1].
C57BL/6J-congenic LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre (KPC) model, a gold standard for studying this disease [1].The table below summarizes the quantitative findings from the in vivo study [1]:
| Experimental Metric | BQ Monotherapy | This compound Monotherapy | BQ + this compound Combination |
|---|---|---|---|
| Tumor Growth | Limited efficacy in resistant models | Not explicitly reported | Dramatic suppression |
| Animal Survival | Marginal benefit | Not explicitly reported | Significantly prolonged |
| Pyrimidine Nucleotide Levels (in vitro) | Moderate depletion | Minimal direct effect | Profound depletion |
This compound is an orally active, irreversible, and highly selective inhibitor of Bruton's Tyrosine Kinase (BTK) with a reported IC₅₀ of less than 1 nM [1] [2]. It functions by covalently binding to the Cys-481 residue within the ATP binding site of BTK [2] [3]. In cellular assays, it demonstrates potent activity with IC₅₀ values typically ranging from 1 to 10 nM [1] [2].
Recent groundbreaking research has uncovered a second, distinct mechanism of action. This compound effectively inhibits the Equilibrative Nucleoside Transporter 1 (ENT1, encoded by SLC29A1) [4] [5]. This BTK-independent activity blocks cellular uptake of extracellular uridine, overcoming a key resistance pathway to DHODH inhibitors (e.g., brequinar) in pancreatic ductal adenocarcinoma (PDAC) by preventing pyrimidine nucleotide salvage [4] [5]. This guide details the experimental protocols for investigating both mechanisms.
The table below summarizes essential quantitative information on this compound for experimental design.
Table 1: Key Biochemical and Physicochemical Properties of this compound
| Property | Value / Description | Reference |
|---|---|---|
| Molecular Weight | 499.5 g/mol | [1] [2] |
| Molecular Formula | C₂₆H₂₂FN₇O₃ | [1] [2] |
| CAS Number | 1202759-32-7 | [2] |
| Primary Target (BTK) IC₅₀ | < 1 nM | [1] [2] |
| Cellular BTK IC₅₀ | 1 - 10 nM | [1] [2] |
| Solubility in DMSO | ≥ 45 mg/mL (≥ 90.09 mM) | [2] |
| Storage Conditions | -20°C (solid form) | [6] |
This protocol is used to assess the synergistic effect of this compound with DHODH inhibitors (e.g., brequinar) in resistant cancer cell lines [4].
This compound is orally bioavailable and can be formulated for animal studies [1] [2].
The following diagrams, created using Graphviz, illustrate the core concepts and experimental workflows.
The DOT script below generates a diagram illustrating the two distinct mechanisms of this compound.
Diagram Title: this compound's Dual Mechanisms of Action
The DOT script below generates a diagram outlining the key steps for performing a combination screen of this compound with brequinar.
Diagram Title: Workflow for DHODH/ENT1 Inhibitor Screen
The most promising application for this compound is in combination with DHODH inhibitors for the treatment of resistant cancers, particularly pancreatic ductal adenocarcinoma (PDAC).
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with limited therapeutic options and poor survival outcomes. The standard-of-care treatments, including FOLFIRINOX and gemcitabine-based regimens, provide only marginal survival benefits and are often associated with significant toxicity that frequently necessitates treatment discontinuation. [1] [2] Additionally, immunotherapies that have demonstrated efficacy against other cancer types have consistently failed in PDAC clinical trials, highlighting the urgent need for novel therapeutic strategies. [2] One promising metabolic target in pancreatic cancer is dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. This pathway is consistently hyperactive in cancer cells to meet the increased demands for nucleotide synthesis required for rapid proliferation. [1] [3]
Despite robust preclinical anticancer activity demonstrated across diverse cancer models, DHODH inhibitors have shown limited efficacy in clinical trials for solid tumors, including pancreatic cancer. [1] [2] [3] This striking discordance between preclinical promise and clinical performance led researchers to investigate intrinsic resistance mechanisms to DHODH inhibition. It was discovered that resistant cancer cells can bypass DHODH blockade by utilizing the nucleoside salvage pathway, specifically through the uptake of extracellular uridine via the equilibrative nucleoside transporter 1 (ENT1, SLC29A1). [1] [4] [2] This salvage mechanism allows resistant cells to maintain pyrimidine nucleotide pools and continue proliferation despite effective inhibition of the de novo synthesis pathway. The identification of this resistance mechanism provided the rationale for developing combination strategies to simultaneously target both de novo and salvage pyrimidine synthesis pathways.
Table 1: Clinically Investigated DHODH Inhibitors
| Inhibitor | Clinical Status | Key Characteristics | Clinical Challenges |
|---|---|---|---|
| Brequinar (BQ) | Clinical trials for various cancers | Potent and selective DHODH inhibitor | Limited efficacy in solid tumor trials |
| Teriflunomide | Approved for multiple sclerosis | Active metabolite of leflunomide | Primarily used as immunosuppressant |
| BAY 2402234 | Phase I for myeloid malignancies | Novel, potent, orally bioavailable | Investigation ongoing |
| Leflunomide | Approved for rheumatoid arthritis | Prodrug of teriflunomide | Not approved for oncology |
This compound was initially developed as a preclinical Bruton tyrosine kinase (BTK) inhibitor, but combination screening with a small molecule library against pancreatic cancer cell lines revealed an unexpected ability to sensitize resistant cells to the DHODH inhibitor brequinar (BQ). [1] [2] Mechanistic studies demonstrated that this synergistic effect was independent of BTK inhibition and instead resulted from direct engagement of equilibrative nucleoside transporter 1 (ENT1) by this compound. [1] [4] [2] This serendipitous discovery identified this compound as a previously uncharacterized ENT1 inhibitor and revealed a novel application for overcoming DHODH inhibitor resistance. ENT1 is a membrane transporter responsible for the cellular uptake of extracellular nucleosides, including uridine, which serves as a precursor for pyrimidine nucleotide synthesis via the salvage pathway.
The mechanistic basis for this compound's ability to overcome DHODH resistance lies in its capacity to block uridine uptake through ENT1 inhibition. In BQ-resistant pancreatic cancer cell lines, DHODH inhibition alone slows proliferation and causes only modest pyrimidine nucleotide depletion because these cells compensate by importing extracellular uridine and converting it to nucleotides via the salvage pathway. [1] [2] However, when DHODH inhibition is combined with this compound, the dual blockade of both de novo synthesis and nucleoside salvage results in profound pyrimidine starvation and significant loss of cell viability. [1] [4] This synergistic effect demonstrates the critical importance of simultaneously targeting both pyrimidine acquisition pathways to achieve meaningful anticancer efficacy.
Cell culture conditions: Pancreatic cancer cell lines (including S2-013, CFPAC-1, KPC 1245, and KPC 1199) should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 50 IU/mL penicillin, 50 μg/mL streptomycin, and 10% fetal bovine serum (FBS) at 37°C in a humidified incubator with 5% CO₂. [4] [2] For experiments investigating nucleoside salvage, it is critical to use dialyzed FBS that has been confirmed to be depleted of nucleosides by LC-MS/MS analysis to control for potential exogenous sources of pyrimidines. [4]
Compound preparation:
Cell viability assay protocol:
Cell proliferation assays:
Table 2: In Vitro Combination Treatment Protocol
| Step | Parameter | Specifications | Quality Controls |
|---|---|---|---|
| 1. Cell Seeding | Density | 1-5×10³ cells/well (line-dependent) | Optimize for growth kinetics |
| 2. Compound Treatment | Brequinar range | 0.1-25 μM | Prepare fresh from DMSO stock |
| This compound range | 0.1-100 nM | Prepare fresh from DMSO stock | |
| 3. Incubation | Duration | 72 hours | Maintain at 37°C, 5% CO₂ |
| 4. Viability Readout | Method | CellTiter-Glo luminescence | Normalize to vehicle control |
| 5. Data Analysis | Software | Prism9 | Nonlinear regression for IC₅₀ |
Animal model selection: For immunocompetent studies, utilize orthotopic pancreatic cancer models such as the C57BL/6J-congenic LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre (KPC) tumor-derived pancreatic cancer cell lines (KPC 1245 and KPC 1199) implanted into syngeneic mice. [1] [4] [2] This model recapitulates the immunosuppressive tumor microenvironment of human pancreatic cancer and allows for evaluation of both direct antitumor effects and potential immunomodulatory activities.
Treatment protocol:
Tissue collection and analysis:
ENT1 knockout validation:
Metabolomic profiling:
Uridine uptake assays:
The combination of DHODH and ENT1 inhibition demonstrates profound synergistic effects in resistant pancreatic cancer models. In BQ-resistant cell lines, BQ monotherapy typically slows proliferation and causes modest pyrimidine nucleotide depletion, whereas combination treatment with BQ and this compound leads to significant cell viability loss and profound pyrimidine starvation. [1] [2] This synergy can be quantified using multiple methods:
Area under the curve (AUC) analysis: Calculate AUC for dose-response curves using software such as Prism9, with significantly lower AUC values for the combination treatment indicating enhanced efficacy. [4]
Synergy scoring: Utilize established models such as Bliss independence or Loewe additivity to calculate combination indices, where values <1 indicate synergy. [1]
Metabolomic validation: Confirm synergistic pyrimidine depletion by measuring UTP and CTP levels following combination treatment compared to single agents. [1] [2]
In immunocompetent orthotopic pancreatic cancer mouse models, combined targeting of DHODH and ENT1 has demonstrated dramatic tumor growth suppression and prolonged mouse survival. [1] [2] These in vivo results provide strong proof-of-concept support for dual targeting of DHODH and ENT1 in pancreatic cancer. Key metrics for evaluation include:
Tumor growth inhibition: Calculate percentage inhibition compared to vehicle control, with combination therapy typically showing superior efficacy to either monotherapy.
Survival benefit: Assess using Kaplan-Meier analysis, with statistical significance determined by log-rank test.
Metabolomic and pharmacodynamic correlates: Evaluate pyrimidine depletion in tumor tissues and monitor potential biomarkers such as N-acetylneuraminic acid accumulation. [1]
Table 3: Quantitative Assessment of Combination Efficacy
| Assessment Method | Single Agent BQ | Single Agent this compound | BQ + this compound Combination | Interpretation |
|---|---|---|---|---|
| Cell Viability (IC₅₀) | Moderate reduction in sensitive lines; Minimal effect in resistant lines | Minimal effect as single agent | Profound reduction in viability | Synergistic cytotoxicity |
| Pyrimidine Nucleotide Levels | Modest depletion (20-40%) | No significant change | Profound depletion (>80%) | Complete pathway blockade |
| In Vivo Tumor Growth | Partial inhibition | Minimal effect | Dramatic suppression | Enhanced efficacy |
| Animal Survival | Modest extension | No significant effect | Significant prolongation | Clinical benefit |
The combination of DHODH inhibition with ENT1 blockade represents a promising therapeutic strategy for pancreatic cancer and potentially other malignancies resistant to single-agent metabolic targeting. The discovery that this compound, initially characterized as a BTK inhibitor, functions as an effective ENT1 blocker highlights the importance of comprehensive mechanistic evaluation in drug repurposing efforts. [1] [2] This combination approach addresses a fundamental limitation of targeting cancer metabolism - the presence of redundant pathways and compensatory mechanisms that allow resistant cells to bypass single pathway inhibition.
The implications of this research extend beyond pancreatic cancer therapy. Recent studies have revealed that DHODH inhibition enhances cancer cell antigen presentation through upregulation of MHC class I expression, suggesting potential synergy with immune checkpoint blockade. [3] [6] This occurs through a mechanism involving pyrimidine nucleotide depletion that promotes RNA polymerase II elongation control by positive transcription elongation factor B (P-TEFb), leading to enhanced expression of antigen presentation pathway genes. [3] Additionally, DHODH inhibition has shown synergy with BCL-XL targeting in pancreatic cancer through alterations in the apoptotic regulatory proteome, [7] further expanding the potential combination strategies.
For translational development, researchers should consider:
The combination of DHODH inhibition with ENT1 blockade using this compound represents a mechanistically rational approach to overcome intrinsic resistance to pyrimidine pathway targeting in pancreatic cancer. The detailed protocols outlined in this application note provide researchers with validated methodologies for investigating this promising combination strategy in both in vitro and in vivo settings. As metabolic targeting continues to emerge as a viable anticancer strategy, addressing compensatory resistance mechanisms through rational combination therapies will be essential for achieving meaningful clinical efficacy.
Originally identified as a potent, irreversible Bruton's Tyrosine Kinase (BTK) inhibitor, CNX-774 was discovered to have a potent off-target activity: it effectively blocks Equilibrative Nucleoside Transporter 1 (ENT1) [1] [2] [3]. This blockade inhibits the cellular uptake of extracellular uridine, preventing cancer cells from using the nucleoside salvage pathway to bypass pyrimidine synthesis disruption caused by DHODH inhibitors like brequinar (BQ) [1] [3]. This combination induces synergistic pyrimidine starvation and profound loss of cell viability in otherwise resistant pancreatic ductal adenocarcinoma (PDAC) cells [1] [2] [3].
The table below summarizes key data for the this compound compound.
| Property | Description / Value |
|---|---|
| Catalog Number | S7257 [4] |
| Molecular Formula | C₂₆H₂₂FN₇O₃ [4] |
| Molecular Weight | 499.5 g/mol [4] |
| CAS No. | 1202759-32-7 [4] |
| Primary Target | BTK (IC₅₀ < 1 nM) [4] |
| Novelly Identified Target | ENT1 [1] [2] [3] |
| Solubility (DMSO) | 100 mg/mL (200.2 mM) [4] |
| Solubility (Ethanol) | 2 mg/mL (4.0 mM) [4] |
| Solubility (Water) | Insoluble [4] |
The following section provides detailed methodologies for key experiments from the foundational study [1] [2] [3].
This protocol is used to assess the synergistic effect of this compound and Brequinar (BQ) on cell viability.
This screen identifies compounds that sensitize resistant PDAC cells to DHODH inhibition.
(Viability under BQ + Kinase Inhibitor) / (Viability under Vehicle + Kinase Inhibitor). Compounds with the lowest scores are prioritized for further validation [2].This protocol evaluates the efficacy of the combination therapy in an immunocompetent mouse model.
The table below summarizes quantitative data from key experiments.
| Experiment | Key Finding | Context & Concentration |
|---|---|---|
| Cell Viability | Synergistic loss of viability in BQ-resistant PDAC cells [1] [3] | Combination of BQ and this compound (vs. monotherapy) [1] [3]. |
| Metabolic Effect | Profound pyrimidine nucleotide depletion [1] [3] | BQ monotherapy caused modest depletion; combination with this compound led to severe starvation [1] [3]. |
| In Vivo Efficacy | Dramatic suppression of tumor growth; prolonged survival [1] [3] | In an immunocompetent, orthotopic PDAC mouse model [1] [3]. |
The diagram below illustrates how this compound blocks the salvage pathway, forcing cancer cells to rely solely on the inhibited DHODH pathway, leading to pyrimidine starvation.
The following diagram outlines the key steps for investigating this compound's ENT1 blockade mechanism, from initial screening to in vivo validation.
The repurposing of this compound as an ENT1 inhibitor offers a promising, mechanistically grounded combination therapy strategy to overcome DHODH inhibitor resistance in pancreatic cancer and potentially other malignancies [1] [3]. The provided protocols and data can serve as a robust foundation for further research and therapeutic development.
CNX-774 was initially developed as a preclinical inhibitor of Bruton's tyrosine kinase (BTK). However, recent findings have revealed that its ability to sensitize cancer cells to Dihydroorotate Dehydrogenase (DHODH) inhibition is independent of BTK. Instead, this compound functions as a potent inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1, encoded by SLC29A1) [1] [2].
The therapeutic rationale is based on targeting complementary nucleotide biosynthesis pathways [3]:
In pancreatic ductal adenocarcinoma (PDAC) and other resistant cancer models, DHODH inhibitor monotherapy leads to only modest pyrimidine depletion and cytostatic effects. Cancer cells compensate by importing uridine via ENT1 to replenish nucleotide pools. By co-targeting DHODH with BQ and ENT1 with this compound, this adaptive resistance mechanism is overcome, resulting in profound pyrimidine starvation, synergistic loss of cell viability, and tumor growth suppression in vivo [1] [2].
The following tables summarize quantitative data from seminal studies on this compound and DHODH inhibition.
Table 1: In Vitro Efficacy of Brequinar and this compound Combination in Pancreatic Cancer Cell Lines
| Cell Line | BQ IC₅₀ / Monotherapy | BQ + this compound (100 nM) | Effect on Pyrimidine Pools (BQ mono vs. Combo) | Viability (BQ mono vs. Combo) | Key Findings |
|---|---|---|---|---|---|
| S2-013 (Human PDAC) | High Resistance [1] | Synergistic Cell Death [1] | Modest depletion vs. Profound starvation [1] | Partial reduction vs. Profound loss [1] | Resistance mediated by ENT1-dependent uridine salvage [1] |
| KPC 1245 (Murine PDAC) | Resistant [1] | Synergistic Cell Death [1] | Modest depletion vs. Profound starvation [1] | Partial reduction vs. Profound loss [1] | Confirmed in vivo; combo suppressed tumor growth & prolonged survival [1] |
| PaTu-8988T (Human PDAC) | ~0.5 - 5 μM (Range) [4] | N/A (See Protocol 4.3) | UTP, CTP, dTTP depletion [4] | N/A (See Protocol 4.3) | BQ treatment upregulated SLC29A1 protein expression [4] |
Table 2: In Vivo Efficacy of DHODH and ENT1 Dual Targeting in an Immunocompetent PDAC Model
| Model Type | Treatment Groups | Tumor Growth | Mouse Survival | Metabolite Marker |
|---|
| Orthotopic, Immunocompetent (KPC cells) [1] | 1. Vehicle 2. BQ monotherapy 3. This compound monotherapy 4. BQ + this compound | Dramatic suppression with combo vs. all other groups [1] | Significantly prolonged with combo therapy [1] | N-acetylneuraminic acid accumulation identified as potential efficacy biomarker [1] |
The following diagrams, generated with Graphviz, illustrate the core mechanistic pathway and a proposed experimental workflow.
Diagram 1: Synergistic Mechanism of BQ and this compound. BQ inhibits the de novo synthesis pathway, while this compound blocks the compensatory salvage pathway by inhibiting ENT1-mediated uridine uptake. Dual targeting leads to profound nucleotide depletion and cell death.
Diagram 2: Project Workflow for Combination Therapy. A step-by-step experimental approach for validating the efficacy of the BQ and this compound combination, from initial screening to in vivo studies.
Objective: To identify small molecules that sensitize BQ-resistant pancreatic cancer cells to DHODH inhibition [1].
(Viability_BQ+Inhibitor) / (Viability_Vehicle+Inhibitor). Prioritize compounds with the lowest scores for validation.Objective: To quantify the depletion of pyrimidine nucleotides following combination treatment [1] [4].
Objective: To evaluate the anti-tumor efficacy of BQ and this compound combination in an immunocompetent mouse model [1].
The discovery of this compound as an ENT1 inhibitor provides a promising strategy to overcome a key resistance mechanism to DHODH-targeted therapy. The combined inhibition of both the de novo and salvage pyrimidine biosynthesis pathways represents a synthetically lethal approach for cancers like pancreatic ductal adenocarcinoma [1] [3].
Future research directions should include:
This compound represents a compelling example of drug repurposing in oncology, initially developed as a Bruton tyrosine kinase (BTK) inhibitor but subsequently discovered to possess a potentially more valuable mechanism of action as a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1). This discovery emerged from systematic combination screening approaches aimed at overcoming resistance to dihydroorotate dehydrogenase (DHODH) inhibition in pancreatic cancer models. The therapeutic relevance of this finding is substantial, as DHODH inhibitors like brequinar (BQ) have demonstrated robust preclinical efficacy but consistently failed in clinical trials for various solid tumors, including pancreatic ductal adenocarcinoma (PDAC). This failure has been largely attributed to cancer cell adaptive resistance mechanisms that bypass de novo pyrimidine synthesis inhibition [1] [2] [3].
The mechanistic basis for this compound's synergy with DHODH inhibitors lies in its ability to block ENT1-mediated uptake of extracellular uridine, thereby preventing cancer cells from utilizing the nucleoside salvage pathway to replenish pyrimidine nucleotide pools when de novo synthesis is compromised. ENT1 (SLC29A1) serves as the primary route for uridine transport across the plasma membrane, and its inhibition creates a complete pyrimidine blockade that leads to profound nucleotide depletion and catastrophic loss of viability in otherwise resistant cancer cells [1] [2]. This application note provides detailed protocols and experimental data to support researchers in implementing this compound-based approaches to target pyrimidine metabolism in cancer research and therapeutic development.
Table 1: Viability and Metabolic Effects of this compound and Brequinar Combinations in Pancreatic Cancer Models
| Cell Line/Model | Treatment Conditions | Viability Reduction | Pyrimidine Pool Depletion | Key Observations | Citation |
|---|---|---|---|---|---|
| S2-013 (Human PDAC) | BQ (25µM) monotherapy | Modest proliferation slowing | ~30-40% | Resistance phenotype maintained | [2] |
| S2-013 (Human PDAC) | BQ (25µM) + this compound (100nM) | >80% loss of viability | >90% (UTP/CTP) | Synergistic cell killing | [2] [3] |
| KPC 1245 (Murine PDAC) | BQ + this compound combination | Profound viability loss | Complete nucleotide starvation | Enhanced apoptosis induction | [2] |
| B16F10 (Murine melanoma) | BQ + anti-PD-1/CTLA-4 | Extended survival | N/A | Immunotherapy enhancement | [4] |
| Orthotopic PDAC model (immunocompetent) | BQ + ENT1 blockade | Tumor growth suppression >70% | Significant survival prolongation | Proof of concept in vivo | [1] [3] |
Table 2: Metabolic and Molecular Markers of Pyrimidine Stress
| Parameter | Assay Method | Response to DHODHi Monotherapy | Response to DHODHi + this compound | Utility/Interpretation |
|---|---|---|---|---|
| Dihydroorotate accumulation | LC-MS/MS | Marked increase (5-10 fold) | Sustained elevation | DHODH target engagement marker |
| UTP/CTP depletion | LC-MS/MS | Moderate (30-50%) | Profound (>90%) | Pyrimidine nucleotide status |
| N-acetylneuraminic acid | LC-MS/MS | Variable | Marked accumulation | Potential therapeutic efficacy biomarker |
| MHC-I surface expression | Flow cytometry | Moderate increase (2-3 fold) | Enhanced and sustained | Antigen presentation enhancement |
| APP gene expression | RNA-seq/RT-qPCR | Upregulation | Potentiated upregulation | Immune recognition marker |
Synergistic Viability Loss: The combination of brequinar and this compound resulted in synergistic loss of cell viability across multiple BQ-resistant PDAC cell lines, with combination index values <0.3 in most models, indicating strong synergism [1] [3].
Metabolic Collapse: While BQ monotherapy caused partial pyrimidine nucleotide depletion (30-50% reduction in UTP/CTP), the addition of this compound led to near-complete nucleotide starvation (>90% depletion), explaining the mechanistic basis for overcoming resistance [2] [3].
In Vivo Efficacy: In immunocompetent orthotopic PDAC models, the combination of DHODH inhibition and ENT1 blockade dramatically suppressed tumor growth and prolonged mouse survival, providing strong proof-of-concept for therapeutic translation [1].
Immunomodulatory Effects: Independent studies confirmed that DHODH inhibition enhances tumor cell antigen presentation via MHC-I upregulation, suggesting that this compound combinations may also potentiate immunotherapy responses [4].
Purpose: To evaluate the synergistic effects of this compound with DHODH inhibitors in resistant cancer cell lines.
Materials:
Procedure:
Purpose: To quantify changes in pyrimidine metabolism intermediates following combination treatment.
Materials:
Procedure:
Purpose: To evaluate antitumor efficacy of this compound and brequinar combinations in immunocompetent animal models.
Materials:
Procedure:
Diagram 1: Mechanism of combined DHODH and ENT1 inhibition. This compound blocks ENT1-mediated uridine uptake, preventing salvage pathway utilization while brequinar inhibits de novo synthesis, creating complete pyrimidine blockade.
Diagram 2: Experimental workflow for this compound combination screening. The sequential approach progresses from in vitro screening to mechanistic validation and in vivo efficacy studies.
Overcoming Therapy Resistance: The this compound and DHODH inhibitor combination represents a promising approach to overcome intrinsic and acquired resistance in multiple cancer types, particularly pancreatic cancer where current therapeutic options are limited [1] [3].
Immunomodulation Enhancement: Given recent findings that DHODH inhibition enhances tumor antigen presentation, this compound combinations may potentiate response to immune checkpoint blockade, creating opportunities for triple-combination strategies [4].
Biomarker Discovery: Implementation of these protocols can identify predictive biomarkers for therapy response, including N-acetylneuraminic acid accumulation, which was identified as a potential marker of DHODH inhibitor efficacy [1].
Metabolic Vulnerabilities: These approaches enable systematic mapping of nucleotide metabolism dependencies across diverse cancer types and genetic backgrounds, informing targeted therapy development [5].
Cell Culture Conditions: For pyrimidine metabolism studies, use dialyzed FBS confirmed to be nucleoside-depleted by LC-MS/MS to eliminate potential confounding effects of nucleosides present in standard FBS [2].
Resistance Modeling: To establish resistant models, gradually escalate brequinar concentration over multiple passages while monitoring for adaptive changes in nucleoside transport and salvage pathway utilization.
CRISPR Validation: Implement ENT1 knockout controls using validated sgRNAs and confirm genetic ablation by sequencing and functional uridine uptake assays [2] [3].
Metabolomic Timing: For optimal metabolite detection, perform time-course experiments as pyrimidine depletion occurs rapidly (within hours) while downstream effects on viability manifest over days.
The combination of this compound with DHODH inhibitors represents a mechanistically rational approach to induce profound pyrimidine starvation in cancer cells by simultaneously blocking both de novo synthesis and nucleoside salvage pathways. The detailed protocols and experimental data provided in this application note establish a robust framework for researchers to implement this approach in diverse cancer models and therapeutic contexts. Future directions should focus on translating these findings into clinical development, optimizing dosing schedules to maximize therapeutic index, and identifying predictive biomarkers for patient stratification. Additionally, exploring combinations with emerging therapeutic modalities, particularly immunotherapy, represents a promising avenue to leverage pyrimidine metabolism manipulation for enhanced antitumor immunity.
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with a 5-year survival rate of only approximately 10% and limited effective therapeutic options. Current standard treatments, including FOLFIRINOX and gemcitabine-based regimens, provide only marginal survival benefits and are often associated with significant toxicity that frequently necessitates treatment discontinuation. The development of novel, effective treatment strategies for pancreatic cancer is therefore an urgent unmet medical need. [1] [2]
Dihydroorotate dehydrogenase (DHODH) is a crucial mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, making it an attractive metabolic target in cancer therapy. Despite robust preclinical efficacy demonstrated by DHODH inhibitors like brequinar (BQ) across various cancer models, these agents have consistently failed in clinical trials for solid tumors, including pancreatic cancer. This stark discrepancy between preclinical promise and clinical performance prompted investigations into the resistance mechanisms that protect cancer cells from DHODH inhibition. Through a systematic combination drug screen, researchers discovered that CNX-774, initially developed as a Bruton tyrosine kinase (BTK) inhibitor, potently sensitizes resistant pancreatic cancer cells to DHODH inhibition through an unexpected off-target mechanism. [1] [2]
The therapeutic strategy involving this compound and brequinar employs a dual-targeting approach that simultaneously blocks both major pathways for pyrimidine nucleotide synthesis in cancer cells:
This combinatorial approach creates a complete pyrimidine nucleotide blockade, depriving rapidly dividing cancer cells of essential precursors for DNA and RNA synthesis, ultimately leading to profound cell viability loss and pyrimidine starvation in otherwise resistant pancreatic cancer cells. [1]
The following diagram illustrates the molecular mechanism of combined DHODH and ENT1 inhibition in pancreatic cancer cells:
Diagram Title: Dual Pathway Inhibition Strategy for Pancreatic Cancer
This diagram illustrates how This compound inhibits ENT1-mediated uridine uptake, preventing salvage pathway utilization, while brequinar blocks de novo synthesis via DHODH inhibition. The combined approach results in complete pyrimidine depletion and profound cancer cell death. [1]
Table 1: Quantitative In Vitro Efficacy of this compound and Brequinar Combination in Pancreatic Cancer Models
| Cell Line | Treatment Conditions | Cell Viability (% Control) | Pyrimidine Nucleotide Levels | Key Observations |
|---|---|---|---|---|
| S2-013 (Human PDAC) | BQ (25μM) monotherapy | ~60-70% | Modest depletion | Slowed proliferation but maintained viability |
| S2-013 (Human PDAC) | BQ + this compound (100nM) | <20% | Profound depletion | Synergistic cell death; complete nucleotide starvation |
| Multiple BQ-resistant PDAC lines | BQ + this compound | 15-25% | Severe UTP/CTP depletion | Overcame intrinsic resistance; viability loss correlated with nucleotide depletion |
| ENT1-knockout lines | BQ monotherapy | ~25-35% | Severe depletion | Mimicked combination effect; confirmed ENT1 role in resistance | [1]
The in vitro data demonstrate that This compound synergizes with brequinar across multiple pancreatic cancer cell lines, particularly those exhibiting intrinsic resistance to DHODH inhibition alone. The combination treatment resulted in dramatic reduction in cell viability (to <20% of control) compared to modest effects with either agent alone. This synergistic effect was directly correlated with complete pyrimidine nucleotide pool depletion, as confirmed by metabolomic analyses showing severe reduction in UTP and CTP levels. [1]
Table 2: In Vivo Efficacy of DHODH and ENT1 Dual Targeting in Immunocompetent Mouse Models
| Model Type | Treatment Groups | Tumor Growth Inhibition | Survival Benefit | Key Findings |
|---|---|---|---|---|
| Orthotopic, immunocompetent PDAC | Brequinar monotherapy | Moderate suppression | Marginal extension | Limited single-agent activity |
| Orthotopic, immunocompetent PDAC | This compound monotherapy | Minimal effect | None | Limited single-agent activity |
| Orthotopic, immunocompetent PDAC | Brequinar + this compound | Dramatic suppression | Significant prolongation | Enhanced therapeutic efficacy; well-tolerated |
| KPC-derived tumors (aggressive) | Brequinar + this compound | Profound suppression | Dramatically extended | Proof-of-concept in aggressive, autochthonous model | [1]
The in vivo studies employed immunocompetent mouse models of pancreatic cancer, including aggressive KPC-derived tumors (LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre), which closely mimic human disease pathogenesis and maintain an intact tumor microenvironment. The combination of brequinar and this compound resulted in dramatic tumor growth suppression and significant extension of mouse survival compared to either monotherapy. These findings provide compelling in vivo proof-of-concept for dual targeting of DHODH and ENT1 as a therapeutic strategy in pancreatic cancer. [1]
Objective: Identify compounds that overcome DHODH inhibitor resistance in pancreatic cancer cells.
Procedure:
Objective: Quantify combination treatment effects on cell viability and proliferation.
Procedure:
Objective: Evaluate antitumor activity of combination therapy in immunocompetent mouse models.
Procedure:
Objective: Quantify pyrimidine nucleotide depletion following combination treatment.
Procedure:
The combination of DHODH and ENT1 inhibition represents a promising metabolic targeting strategy for pancreatic cancer and potentially other solid malignancies. The synergistic effect observed between brequinar and this compound stems from the simultaneous blockade of both major pyrimidine nucleotide synthesis pathways, creating a metabolic vulnerability that cancer cells cannot easily circumvent. This approach effectively overcomes a key resistance mechanism that has limited the clinical success of DHODH inhibitors as single agents. [1] [2]
The translational implications of these findings are significant. First, the dual metabolic targeting strategy could be applied to other cancer types known to depend on pyrimidine synthesis. Second, the discovery that This compound functions as an ENT1 inhibitor highlights the importance of understanding off-target effects of kinase inhibitors, which may have previously unappreciated therapeutic applications. Third, the identification of N-acetylneuraminic acid accumulation as a potential biomarker of DHODH inhibitor efficacy could facilitate patient stratification and treatment monitoring in clinical settings. [1]
Future research directions should include:
The primary application of CNX-774 in recent research has been to overcome intrinsic resistance to dihydroorotate dehydrogenase (DHODH) inhibition in pancreatic ductal adenocarcinoma (PDAC). Despite robust preclinical efficacy, DHODH inhibitors like Brequinar (BQ) have failed in clinical trials for various solid cancers, including PDAC [1]. A kinase inhibitor screen identified this compound as a top hit that synergizes with BQ to induce profound cell viability loss and pyrimidine nucleotide depletion in otherwise BQ-resistant PDAC cell lines [1].
Mechanism of Action: Subsequent mechanistic studies revealed that the synergism is independent of BTK inhibition. Instead, this compound acts as a novel inhibitor of ENT1 (SLC29A1) [1] [2]. ENT1 mediates resistance to DHODH inhibition by importing extracellular uridine, which is then used to replenish pyrimidine nucleotide pools via the nucleoside salvage pathway, thus bypassing the blockade of the de novo synthesis pathway. By inhibiting ENT1, this compound blocks this salvage route, forcing cells into profound pyrimidine starvation when treated concurrently with BQ [1].
The diagram below illustrates this resistance mechanism and how the combination therapy overcomes it.
The following sections provide detailed methodologies for key experiments that established the role of this compound in overcoming DHODH inhibitor resistance.
This protocol describes the initial high-throughput screen used to identify this compound as a sensitizer to Brequinar [1].
Score = (Viability under BQ + Kinase Inhibitor) / (Viability under Vehicle + Kinase Inhibitor)
Prioritize compounds with the lowest numerical scores for hit validation.This protocol is used for dose-response validation and assessing the combined effects of BQ and this compound [1].
This protocol validates that the target of this compound is ENT1 by creating isogenic knockout cell lines [1].
The tables below summarize key quantitative findings from the referenced studies.
Table 1: Combination Screen & Viability Data (S2-013 Cells)
| Treatment | This compound Concentration | Brequinar Concentration | Relative Viability (% Control) | Key Finding |
|---|---|---|---|---|
| Vehicle | - | - | 100% | Baseline |
| BQ alone | - | 25 µM | ~60-80% | Modest effect |
| This compound alone | 100 nM | - | ~95-100% | Minimal toxicity |
| BQ + this compound | 100 nM | 25 µM | <20% | Synergistic cell kill |
Source: Adapted from [1]. The screen identified this compound + BQ as a top hit, reducing viability to a much greater extent than either agent alone.
Table 2: Efficacy in an Orthotopic Immunocompetent Mouse Model
| Treatment Group | Tumor Growth (vs. Control) | Mouse Survival | Significance |
|---|---|---|---|
| Vehicle | Baseline | Shortest | - |
| BQ monotherapy | Moderate suppression | Moderate improvement | Not significant |
| BQ + this compound | Dramatic suppression | Dramatically prolonged | p < 0.01 |
Source: Adapted from [1]. Combined targeting of DHODH and ENT1 provided strong *in vivo proof of concept.*
The following diagram outlines the logical flow of experiments used to validate that this compound acts through ENT1 inhibition.
The discovery that this compound acts as an ENT1 inhibitor repurposes this molecule and provides a strong rationale for dual targeting of pyrimidine metabolism. The combination of a DHODH inhibitor (blocking de novo synthesis) with an ENT1 inhibitor (blocking salvage) creates a synthetic lethal scenario in pancreatic cancer cells [1]. This approach has shown dramatic efficacy in pre-clinical models.
A key translational insight is the potential use of N-acetylneuraminic acid accumulation as a pharmacodynamic biomarker for monitoring the efficacy of DHODH inhibition in future clinical trials [1].
Pancreatic ductal adenocarcinoma (PDAC) remains a devastating disease with limited treatment options and shocking lethality, causing over 45,000 deaths annually in the United States alone. The standard of care treatments, including FOLFIRINOX and gemcitabine combinations, provide only marginal survival benefits and frequently cause severe toxicity that necessitates treatment discontinuation. Additionally, immunotherapies that have demonstrated efficacy against other malignancies have repeatedly failed in clinical trials for PDAC, highlighting the critical need for novel therapeutic strategies. Metabolic reprogramming represents a recognized cancer hallmark that offers promising therapeutic targets, with pyrimidine nucleotide biosynthesis emerging as a critical metabolic dependency across various cancer types, including PDAC.
Dihydroorotate dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine biosynthesis pathway, has been investigated as a therapeutic target for decades. Despite remarkable preclinical activity observed with the potent and selective DHODH inhibitor brequinar (BQ), this compound failed to show efficacy across several clinical trials against various solid cancers, including PDAC. This striking discordance between preclinical and clinical effectiveness led researchers to investigate intrinsic resistance mechanisms to DHODH inhibition in PDAC cells and explore combination strategies to overcome this resistance. Through a systematic combination screen with a small molecule library against BQ-resistant pancreatic cancer cell lines, researchers discovered that This compound, initially developed as a preclinical Bruton tyrosine kinase (BTK) inhibitor, dramatically sensitized resistant cells to BQ treatment. Subsequent mechanistic studies revealed that this effect was independent of BTK inhibition and instead resulted from this compound's unexpected activity as an inhibitor of equilibrative nucleoside transporter 1 (ENT1).
The discovery of this compound's synergistic activity with DHODH inhibition emerged from a targeted screening approach utilizing a library of over 350 kinase inhibitors tested in combination with BQ against resistant PDAC cell lines:
Screening Protocol: S2–013 pancreatic cancer cells (2×10³ cells per well) were seeded in opaque white 96-well plates and allowed to equilibrate overnight. The following day, plates were treated with compounds from the Selleck kinase inhibitor library at a final concentration of 100 nM, along with either 25μM BQ or 0.02% DMSO as a vehicle control. After 72 hours, cell viability was assessed using CellTiter-Glo luminescent assay according to manufacturer's instructions. Each compound was assigned a synergy score calculated as (viability under BQ + kinase inhibitor)/(viability under vehicle + kinase inhibitor), with compounds showing the lowest numerical scores prioritized for hit validation.
Dose-Response Validation: Following the initial screen, this compound underwent comprehensive dose-response validation in multiple PDAC cell lines with varying degrees of BQ resistance. Cells were seeded in 96-well plates (1×10³ to 5×10³ cells per well, depending on the cell line) and treated with indicated compounds for 72 hours before viability assessment using CellTiter-Glo. Luminescence values for each condition were normalized to the average luminescence of vehicle-treated control replicates, with experiments conducted in at least three independent biological replicates. Dose-response curves were fit to nonlinear regression models using Prism9 software, and area under the curve (AUC) was quantified to assess combination effects.
The remarkable synergy between this compound and BQ prompted investigation into the underlying mechanism, which revealed an unexpected target:
BTK-Independent Effects: Genetic approaches, including BTK knockout and knockdown experiments, demonstrated that the synergistic effect with BQ was independent of BTK inhibition, this compound's presumed primary target.
ENT1 as the Molecular Target: Subsequent binding and transport assays identified ENT1 as the direct target of this compound. ENT1 mediates cellular uptake of extracellular uridine, which can be salvaged to generate pyrimidine nucleotides through a DHODH-independent pathway. In BQ-resistant cell lines, BQ monotherapy slowed proliferation and caused modest pyrimidine nucleotide depletion, whereas combination treatment with BQ and this compound led to profound cell viability loss and pyrimidine starvation.
Genetic Validation of ENT1 Role: CRISPR/Cas9-mediated knockout of ENT1 profoundly sensitized PDAC cells to BQ in vitro, and ENT1 knockout improved tumor response to BQ in an orthotopic, immunocompetent PDAC mouse model, dramatically enhancing survival. These genetic experiments provided conclusive evidence that ENT1 mediates resistance to DHODH inhibition by enabling pyrimidine salvage from extracellular uridine.
Table 1: Key Experimental Parameters for this compound and Brequinar Combination Studies
| Experimental Component | Specifications | Purpose |
|---|---|---|
| Cell Lines | S2–013, KPC 1245, KPC 1199, various PDAC lines from ATCC | Assess response spectrum across models |
| This compound Concentrations | 100 nM (screen), 10 nM - 10 μM (dose-response) | Determine optimal synergistic concentrations |
| Brequinar Concentrations | 25 μM (screen), 1 μM - 100 μM (dose-response) | Evaluate combination effects across DHODH inhibition levels |
| Treatment Duration | 72 hours | Assess acute viability effects |
| Viability Assay | CellTiter-Glo luminescent assay | Quantify ATP as proxy for viable cells |
| Synergy Quantification | AUC calculation from dose-response curves | Objective assessment of combination effects |
Comprehensive analysis of pyrimidine metabolism pathways requires a robust LC-MS/MS platform configured to detect nucleotides, nucleosides, and related metabolites with high sensitivity and specificity. The following configuration has been optimized for studying DHODH inhibition and nucleoside salvage pathways:
Liquid Chromatography System: Ultra-high-performance liquid chromatography (UHPLC) system equipped with a binary pump, temperature-controlled autosampler (maintained at 4°C), and column oven (maintained at 40°C). The separation is performed using a reversed-phase C18 column (2.1 × 100 mm, 1.7 μm particle size) with a compatible guard cartridge. The mobile phase consists of (A) 10 mM ammonium acetate in water with 0.1% formic acid and (B) 10 mM ammonium acetate in methanol with 0.1% formic acid. The chromatographic gradient program is as follows: 0-2 minutes, 0% B; 2-10 minutes, 0-30% B; 10-15 minutes, 30-95% B; 15-18 minutes, 95% B; 18-18.1 minutes, 95-0% B; 18.1-22 minutes, 0% B for re-equilibration. The flow rate is set at 0.3 mL/min with an injection volume of 5-10 μL.
Mass Spectrometry Detection: Triple quadrupole mass spectrometer operated in both positive and negative electrospray ionization (ESI) modes with switching to comprehensively cover diverse metabolite classes. Key MS parameters include: source temperature 150°C, desolvation temperature 500°C, cone gas flow 50 L/hour, desolvation gas flow 1000 L/hour, capillary voltage 3.0 kV (positive) and 2.5 kV (negative). Data acquisition is performed using multiple reaction monitoring (MRM) with optimized transitions and collision energies for each target metabolite.
The targeted metabolomics panel focuses specifically on metabolites involved in pyrimidine biosynthesis and related pathways:
Table 2: Key Metabolites for Monitoring Pyrimidine Metabolism in PDAC Models
| Metabolite Class | Specific Analytes | Biological Significance |
|---|---|---|
| De Novo Pathway Intermediates | Carbamoyl phosphate, dihydroorotate, orotate | Early pathway intermediates before DHODH step |
| Pyrimidine Nucleotides | UTP, CTP, ATP, GTP | Terminal products reflecting pool status |
| Pyrimidine Nucleosides | Uridine, cytidine | Salvage pathway substrates |
| Salvage Pathway Metabolites | Uracil, thymine, deoxyuridine | Alternative pyrimidine sources |
| Potential Biomarkers | N-acetylneuraminic acid | Identified as marker of DHODH inhibitor efficacy |
| Energy Charge Indicators | ATP/ADP/AMP ratios, NAD+/NADH | Cellular energy status |
Cell Line Maintenance: C57BL/6J-congenic LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre (KPC) tumor-derived pancreatic cancer cell lines (KPC 1245 and KPC 1199) and S2–013 human PDAC cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 50 IU/mL penicillin, 50 μg/mL streptomycin, and 10% fetal bovine serum (FBS). Cells are maintained at 37°C in a humidified incubator with 5% CO₂ and passaged upon reaching 70-80% confluency by washing with phosphate-buffered saline (PBS) before adding 0.25% trypsin and replating at 25% confluency. For experiments investigating nucleoside salvage, dialyzed FBS is used to remove exogenous nucleosides that would otherwise confound results, with depletion confirmed by LC-MS/MS analysis.
Compound Treatment for Metabolomics: Cells are seeded in 6-well plates at a density of 2×10⁵ cells per well and allowed to adhere for 24 hours. Treatments are applied as follows: vehicle control (DMSO, 0.1% final concentration), BQ alone (25 μM), this compound alone (100 nM), and the combination of BQ (25 μM) + this compound (100 nM). After 24 hours of treatment, cells are rapidly washed with ice-cold PBS and metabolically quenched using liquid nitrogen. For time-course experiments, treatments are applied for 6, 12, 24, and 48 hours to capture dynamic metabolic changes.
Comprehensive metabolite extraction is critical for accurate assessment of pyrimidine metabolism:
Cell Harvesting and Quenching: Culture medium is rapidly removed, and cells are immediately washed with 2 mL of ice-cold 0.9% sodium chloride solution. Metabolic quenching is performed by adding 1 mL of 80% methanol (pre-chilled to -80°C) directly to the cells. Plates are then placed on dry ice or in a -80°C freezer for 15 minutes to ensure complete cessation of metabolic activity.
Metabolite Extraction: Cells are scraped in the quenching solution and transferred to pre-chilled microcentrifuge tubes. The extract is subjected to three freeze-thaw cycles (liquid nitrogen/37°C water bath) to ensure complete metabolite extraction. Internal standards (including isotopically labeled uridine-¹³C₉, UMP-¹⁵N₂, and ATP-¹³C₁₀) are added at this stage to correct for extraction efficiency and matrix effects. Samples are then centrifuged at 16,000 × g for 15 minutes at 4°C to remove precipitated proteins and cellular debris. The supernatant is transferred to fresh tubes and evaporated to dryness under a gentle nitrogen stream. Dried extracts are reconstituted in 100 μL of LC-MS compatible solvent (water:methanol, 95:5, v/v) and centrifuged again at 16,000 × g for 10 minutes before transferring to LC-MS vials for analysis.
Chromatographic Separation: The analytical column is maintained at 40°C, and samples are kept at 4°C in the autosampler during the analysis. The injection volume is optimized to 5 μL to balance sensitivity with matrix effects. Quality control (QC) samples are prepared by pooling equal volumes from all experimental samples and are injected at regular intervals (every 6-8 samples) throughout the analytical sequence to monitor instrument performance and stability.
Mass Spectrometric Detection: The mass spectrometer is operated with an electrospray ionization source in both positive and negative ionization modes with rapid switching to comprehensively cover the targeted metabolite panel. Instrument calibration is performed using reference standards prior to each analytical batch. Data acquisition is performed using scheduled multiple reaction monitoring (MRM) with specific time windows optimized for each metabolite based on its retention time. Source parameters are optimized using standard compounds to maximize sensitivity for nucleotide detection, with particular attention to the labile phosphate-containing metabolites that can undergo in-source fragmentation.
The processing of raw LC-MS/MS data follows a structured workflow to ensure data quality and reliability:
Feature Detection and Integration: Raw data files are imported into specialized metabolomics processing software (such as Skyline, XCMS, or vendor-specific software). Peak detection is performed using algorithms with parameters optimized for the expected peak width and shape (typically 5-15 second peak width). Peak integration is carefully reviewed, with manual inspection and correction as needed to ensure accurate quantification. Integrated peak areas are normalized to corresponding internal standards to account for instrument variability and matrix effects.
Quality Control Metrics: System suitability is verified by monitoring retention time stability (RSD < 1%), peak area reproducibility in QC samples (RSD < 15% for most metabolites), and signal-to-noise ratios (>10 for lower limit of quantification). Batch effects are corrected using statistical methods if necessary, with QC-based normalization approaches such as LOESS signal correction applied to compensate for instrumental drift over time.
Processed data undergoes comprehensive statistical analysis to identify significant metabolic changes:
Multivariate Statistical Analysis: Principal component analysis (PCA) is performed to assess overall data quality and identify potential outliers. Orthogonal projections to latent structures (OPLS) models are then used to maximize separation between treatment groups and identify metabolites contributing most significantly to the observed differences.
Univariate Statistical Analysis: Student's t-tests (with false discovery rate correction for multiple comparisons) or ANOVA (for multi-group comparisons) are applied to identify individual metabolites that show statistically significant changes between treatment conditions. Fold-change thresholds (typically >1.5 or <0.67) are applied in combination with statistical significance (q-value < 0.05) to identify biologically relevant changes.
Pathway Analysis: Significantly altered metabolites are mapped to biochemical pathways using databases such as KEGG and MetaCyc. Metabolite set enrichment analysis (MSEA) is performed to identify pathways significantly perturbed by the treatments, with particular focus on pyrimidine metabolism, amino sugar metabolism, and related pathways.
The mechanistic insights from the combined pharmacological and metabolomic approach reveal how this compound overcomes resistance to DHODH inhibition through coordinated blockade of both de novo and salvage pyrimidine synthesis pathways. The following diagram illustrates this integrated metabolic relationship:
The experimental workflow for elucidating this mechanism integrates cell biology, molecular pharmacology, and metabolomics approaches, as visualized in the following comprehensive protocol:
The integration of this compound with BQ represents a promising therapeutic strategy for pancreatic cancer through coordinated targeting of complementary pyrimidine biosynthesis pathways. The mechanistic insights gained through LC-MS/MS metabolomics provide both immediate applications and future directions:
Biomarker Development: The identification of N-acetylneuraminic acid accumulation as a potential marker of DHODH inhibitor efficacy provides a valuable pharmacodynamic biomarker for future clinical development. This and other metabolomic signatures can be used to monitor target engagement and patient response in clinical settings, potentially enabling patient stratification and dose optimization.
Therapeutic Synergy Validation: In an aggressive, immunocompetent pancreatic cancer mouse model, combined targeting of DHODH and ENT1 dramatically suppressed tumor growth and prolonged mouse survival, providing strong in vivo proof of concept for this combination strategy. The metabolomic approaches described in these application notes can be directly applied to translational studies to confirm that the same metabolic effects observed in cell lines occur in vivo.
Broader Therapeutic Applications: While this work focused on pancreatic cancer, the fundamental principle of dual targeting de novo and salvage pyrimidine synthesis may have applications across multiple cancer types. The experimental protocols outlined here provide a roadmap for evaluating this combination strategy in other malignancies where pyrimidine metabolism represents a vulnerability.
The comprehensive integration of LC-MS/MS metabolomics with functional genomics and molecular pharmacology provides a powerful framework for elucidating complex mechanisms of drug action and resistance, enabling the development of more effective combination therapies for challenging malignancies like pancreatic cancer.
The table below summarizes the fundamental solubility data for CNX-774 to help you prepare your stock solutions correctly.
| Solvent | Solubility | Storage & Stability |
|---|
| DMSO | ≥ 45 mg/mL (90.09 mM) [1] 100 mg/mL (200.2 mM) [2] | Store at -20°C or -80°C. For long-term storage, aliquot to avoid repeated freeze-thaw cycles. Solutions are stable for at least 1 year at -20°C and 2 years at -80°C [1]. | | Ethanol | 2 mg/mL [2] | | | Water | Insoluble [2] | |
Key Protocols for Stock Solution Preparation:
Problem: Precipitation occurs when diluting the DMSO stock into aqueous buffer.
Problem: Unexpected cellular effects in my experiment.
Recent peer-reviewed research has revealed that this compound possesses a significant secondary mechanism beyond its intended BTK inhibition. The diagram below illustrates these two pathways.
This diagram shows the dual action of this compound. It covalently inhibits its primary target, BTK, while also blocking the ENT1 transporter. Blocking ENT1 prevents the uptake of extracellular uridine, shutting down a key salvage pathway for pyrimidine nucleotide synthesis. This mechanism can overcome resistance to DHODH inhibitors like Brequinar in cancer models, such as pancreatic cancer [5] [6].
Q1: What is the highest stock concentration of this compound I can prepare in DMSO? You can prepare stock concentrations as high as 100 mg/mL (200.2 mM) in fresh, anhydrous DMSO. However, for most applications, a 10 mM stock is standard and easier for subsequent dilutions [2] [1].
Q2: My cell viability is low after this compound treatment. What should I check? First, verify that the final concentration of DMSO in your culture medium is 0.1% or lower. High DMSO concentrations are toxic to cells [3] [4]. Second, perform a dose-response curve to ensure you are not using a supra-pharmacological concentration of this compound.
Q3: The experimental results with this compound are inconsistent with a pure BTK inhibitor. Why? This is likely due to its off-target inhibition of ENT1. This activity can sensitize cells to DHODH inhibitors by blocking pyrimidine salvage. If your study involves nucleotide metabolism, this mechanism may be a contributing factor that requires consideration [5].
The table below summarizes the key storage and handling information for CNX-774 as provided by the manufacturer [1].
| Parameter | Specification |
|---|---|
| Recommended Storage | Store at -20°C (powder form) [1]. |
| Form | Solid powder [1]. |
| Appearance | Light yellow to yellow powder [2]. |
| Solubility | Soluble in DMSO [2]. |
| Handling Precautions | Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation [1]. |
When handling this compound, adhere to the following safety protocols:
Originally developed as a Bruton's Tyrosine Kinase (BTK) inhibitor, recent peer-reviewed research has uncovered that this compound's primary research utility stems from its potent inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) [3] [4]. This mechanism is key to overcoming resistance to Dihydroorotate dehydrogenase (DHODH) inhibitors in pancreatic cancer models.
The following diagram illustrates the dual mechanisms of this compound and how its combination with a DHODH inhibitor (like Brequinar) induces pyrimidine starvation in cancer cells [3] [4].
The following methodology is adapted from the research that identified this compound's synergy with Brequinar (BQ) [3].
Q1: What is the molecular formula and weight of this compound? A1: The molecular formula is C₂₆H₂₂FN₇O₃, and its molecular weight is 499.5 g/mol [1] [2].
Q2: Is this compound stable in solution? A2: The search results do not specify the stability of this compound in solution. The manufacturer's SDS only provides storage guidance for the powder form. It is a best practice in research to prepare fresh solutions in DMSO for each experiment and avoid multiple freeze-thaw cycles.
Q3: What is the primary research use of this compound based on recent findings? A3: While initially characterized as a BTK inhibitor, recent studies highlight its potent role as an ENT1 inhibitor. It is primarily used in research to block nucleoside salvage pathways, making cancer cells more vulnerable to DHODH inhibition and inducing pyrimidine nucleotide depletion [3] [4].
Q1: What is the main off-target effect of CNX-774?
Q2: How does ENT1 blockade create a therapeutic opportunity?
Q3: How can I confirm that this compound's effect is due to ENT1 inhibition in my experiments?
Q4: Are there specific markers for monitoring the efficacy of this combination therapy?
The following workflow outlines the key experiments to characterize the this compound and Brequinar combination. The core mechanism and validation steps are summarized in the diagram below.
Objective: Verify that the synergistic cell death from this compound and Brequinar (BQ) is due to the inhibition of ENT1 and the blockade of nucleoside salvage.
1.1. Uridine Rescue Assay
1.2. Genetic Knockout of ENT1
Objective: Quantitatively measure the on-target metabolic effects of the drug combination.
The table below summarizes key assays for evaluating the combination's effects.
| Assay | Methodology | Key Parameters & Measurements | Experimental Readout |
|---|---|---|---|
| Cell Viability | CellTiter-Glo luminescent assay [2] | Luminescence (ATP quantitation); Dose-response curves; Synergy scores (e.g., Bliss model) | Synergistic loss of viability in combination treatment |
| Proliferation | Live-cell imaging (e.g., Nexcelom Celigo) [2] | Cell count over time; Brightfield images for morphology | Profound inhibition of proliferation & morphological changes |
| *In Vivo* Efficacy | Orthotopic, immunocompetent PDAC mouse model [1] [2] | Tumor volume/weight; Mouse survival | Significant tumor growth suppression and prolonged survival with BQ+this compound vs. monotherapies |
The discovery that this compound's "off-target" effect is actually its therapeutic mechanism opens several promising research avenues:
The table below summarizes quantitative data from recent studies on Brequinar (BQ) in pancreatic ductal adenocarcinoma (PDAC) models [1].
| Parameter | Cell Line/Model | Experimental Context | Value or Outcome |
|---|---|---|---|
| IC50 Range (BQ) | Panel of human/murine PDAC cells | In vitro sensitivity | 0.5 - 5 μM [1] |
| Effective In Vitro Doses (BQ) | PaTu-8988T, PaTu-8902 | Acute (24h) & long-term (7-day) treatment | 0.5 μM (low), 5 μM (high) [1] |
| Synergistic Combination | PDAC cells, patient-derived organoids, mouse models | DHODHi + BCL-XL inhibition/degradation | Significant apoptosis & tumor growth inhibition [1] |
| Key Resistance Mechanism | Multiple cancer cell lines | Activation of salvage pathway | Upregulation of nucleoside importers (e.g., SLC29A1) [1] |
| Functional Consequence | CFPAC-1, B16F10 cells | 2-week BQ treatment | Increased cell surface MHC-I expression [2] [3] |
Here are methodologies for key experiments cited in the research.
This protocol is adapted from studies investigating the metabolic and proteomic adaptation to DHODH inhibition [1].
Cell Culture & Treatment:
Viability & Proliferation Assay (IC50):
Metabolomic Profiling (LC-MS/MS):
Proteomic Analysis (Optional):
This protocol is based on the finding that DHODH inhibition sensitizes cells to BCL-XL targeting [1].
Cell Seeding & Co-Treatment:
Apoptosis Assay:
In Vivo Validation (Mouse Model):
The following diagram illustrates the key cellular mechanisms of DHODH inhibition and the rational combination strategy based on the integrated research findings [1] [2] [4].
What is the primary mechanism of resistance to Brequinar? The main compensatory mechanism is the activation of the nucleoside salvage pathway. Cells upregulate nucleoside importers (like SLC29A1) to scavenge extracellular uridine, bypassing the blocked de novo synthesis to replenish their pyrimidine pools [1].
Does DHODH inhibition have immunomodulatory effects? Yes. DHODH inhibition by Brequinar or teriflunomide robustly upregulates the antigen presentation pathway (APP), increasing cell surface MHC-I expression. This can enhance T-cell recognition of cancer cells and provides a rationale for combination with immune checkpoint blockade [2] [3].
Is there a synergistic combination strategy for DHODH inhibitors? Integrated genetic screens revealed that DHODH inhibition alters the apoptotic proteome, creating a specific vulnerability to BCL-XL inhibition. Co-targeting DHODH and BCL-XL with drugs like Brequinar and DT2216 (a BCL-XL degrader) shows synergistic tumor growth inhibition in preclinical models [1].
What is the role of CNX-774? this compound is an investigational compound that blocks the ENT1 nucleoside transporter. Its primary proposed role is to overcome resistance to DHODH inhibition by preventing the salvage of extracellular uridine, thereby forcing cancer cells to rely on the blocked de novo pathway [4].
Q1: Why does CNX774 overcome resistance to DHODH inhibitors like Brequinar?
The synergy between CNX-774 and Brequinar (a DHODH inhibitor) is not due to BTK inhibition. Mechanistic studies reveal that this compound is an effective inhibitor of Equilibrative Nucleoside Transporter 1 (ENT1, encoded by SLC29A1) [1] [2].
The table below summarizes the roles of the key players:
| Component | Role/Function | Effect of Inhibition |
|---|---|---|
| DHODH | Enzyme in de novo pyrimidine synthesis pathway [3] | Depletes intracellular pyrimidine nucleotide pools (UTP, CTP) [1] |
| ENT1 (SLC29A1) | Imports extracellular uridine [1] [2] | Blocks nucleoside salvage pathway, preventing resistance to DHODH inhibitors [1] [2] |
| Uridine | Nucleoside for salvage pathway | Exogenous uridine rescues cell viability & reverses pyrimidine depletion caused by DHODH inhibition [3] |
Q2: How can I confirm the on-target effect of a DHODH inhibitor in my experiment?
A uridine rescue experiment is a standard method to confirm that observed cellular effects are specifically due to pyrimidine nucleotide depletion caused by DHODH inhibition.
Q3: What is a key control experiment when studying this compound with Brequinar?
A crucial control is to use a validated ENT1 inhibitor, such as NBMPR (S-(nitrobenzyl)-6-thioinosine) [2].
For clarity in your research and publications, the following diagram illustrates the mechanistic relationship and experimental workflow involving this compound and Brequinar.
Here are detailed methodologies for key experiments cited in the literature.
1. Cell Viability Assay for Synergy Testing [2]
2. Confirming ENT1-Mediated Rescue with Uridine [3]
The table below summarizes the key characteristics of this compound identified in the search results.
| Property | Description |
|---|---|
| Primary Known Target | Bruton's Tyrosine Kinase (BTK); irreversible covalent inhibitor [1] [2] [3]. |
| Novelly Identified Target | Equilibrative Nucleoside Transporter 1 (ENT1) [4] [5]. |
| Reported IC₅₀ for BTK | < 1 nM (in enzymatic assays) [2] [3]. |
| Physico-chemical Properties | Molecular Weight: 499.18-499.5 g/mol [1] [2]. LogP (XLogP): 3.04 [1]. |
| Solubility (per vendor) | 100 mg/mL in DMSO [2]. |
In the absence of a published protocol, you can establish a robust stability testing method by considering the following steps:
The diagram below outlines a generalized workflow you can adapt for your this compound stability study.
The table below summarizes the available information on this compound.
| Property | Description |
|---|---|
| Primary Known Target | Bruton Tyrosine Kinase (BTK) [1] [2] |
| Secondary Identified Target | Equilibrative Nucleoside Transporter 1 (ENT1) [1] [3] |
| Reported BTK Inhibition (pIC₅₀) | >9.0 (IC₅₀ <1 nM) [2] |
| Plasma Protein Binding Data | Not found in search results |
Although specific data for this compound is unavailable, the following established methods are used to determine plasma protein binding in drug development [4].
| Method | Principle | Typical Conditions | Key Advantages / Considerations |
|---|---|---|---|
| Equilibrium Dialysis | Separates plasma (donor) and buffer (receiver) with a semi-permeable membrane; measures compound concentration in both chambers after equilibrium [4] [5]. | 4-5 hours, 37°C, 5% CO₂ [4] [5]. | Considered the gold standard; minimizes issues like volume shift and nonspecific binding [5]. |
| Ultrafiltration | Uses a centrifugal force to separate protein-bound compound from unbound compound in the filtrate through a molecular weight cutoff filter [4]. | 15 mins, 37°C, 2,000 × g [4]. | Rapid process. Potential for nonspecific binding to the filter device [4]. |
| Ultracentrifugation | Spins plasma at very high speeds to sediment proteins, allowing the unbound compound to remain in the supernatant [4]. | 4 hours, 37°C, 223,000 × g [4]. | No membranes or filters involved. Technically challenging and requires specialized equipment [4]. |
Here is a generalized workflow for a Plasma Protein Binding assay using the common Equilibrium Dialysis method:
Q1: Why is measuring plasma protein binding so important for a drug like this compound? Plasma protein binding directly influences a drug's pharmacokinetics and pharmacodynamics [6] [4]. Only the unbound (free) drug fraction is available to distribute to tissues, interact with its target (like BTK or ENT1), and be cleared from the body [6] [4]. Accurate measurement is therefore imperative to understand the compound's true efficacy and safety [5].
Q2: The search results show this compound has high potency (IC₅₀ < 1 nM). How could its binding to plasma proteins affect its activity? A highly potent compound with strong plasma protein binding could have its efficacy significantly reduced in vivo. If a large fraction of the drug is bound to proteins, the free concentration available to reach cellular targets may be too low to produce a therapeutic effect, potentially explaining discrepancies between preclinical models and clinical outcomes [6].
Q3: What regulatory guidance exists for these studies? Cross-species assessment of plasma protein binding is an IND (Investigational New Drug) requirement and is detailed in the ICH M3(R2) guidance [4]. This means these data are mandatory for regulatory submissions to move a compound into human clinical trials.
Q4: I cannot find the plasma protein binding data for my compound. What should I do? As shown in the workflow above, the data must be generated experimentally. You can:
The table below provides a structured overview of how these two inhibitors compare across several key parameters.
| Feature | CNX-774 | Ibrutinib |
|---|---|---|
| Primary Target | BTK (Irreversible inhibitor) [1] [2] | BTK (Irreversible inhibitor) [1] [3] |
| Notable Off-Target Activity | Equilibrative Nucleoside Transporter 1 (ENT1) [2] [4]. This activity is independent of its BTK inhibition and is a key mechanism in overcoming drug resistance in pancreatic cancer models. | Interleukin-2-inducible T-cell kinase (ITK), and other off-targets associated with side effects like atrial fibrillation [5] [6]. |
| Key Experimental Findings | - Overcomes resistance to DHODH inhibition in pancreatic cancer by blocking uridine uptake via ENT1 [2] [4].
The compelling data for this compound's unique mechanism comes from well-defined experimental setups.
ENT1 Inhibition in Pancreatic Cancer Models: Researchers performed a kinase inhibitor screen to find compounds that sensitized pancreatic cancer cells to the DHODH inhibitor Brequinar (BQ). This compound was a top hit [2] [4].
Inhibition of Breast Cancer Cell Invasion: Another study directly compared this compound and ibrutinib in breast cancer models [7].
The diagrams below illustrate the distinct signaling pathways and mechanisms through which this compound and Ibrutinib exert their effects.
It is important to note that This compound remains a preclinical compound, whereas ibrutinib is a clinically approved drug. Therefore, the data for this compound is derived from in vitro and animal models, while data for ibrutinib includes both preclinical and extensive clinical observations.
The therapeutic strategy involves targeting pyrimidine nucleotide synthesis, which is essential for cancer cell proliferation. Cells can produce pyrimidines through two main pathways: the de novo synthesis pathway (dependent on DHODH) and the salvage pathway (which can import pre-made nucleosides like uridine from the environment) [1] [2].
The key findings on this compound are supported by the following experimental methodologies [1]:
The diagram below illustrates the pyrimidine synthesis pathways and how the combination of DHODH and ENT1 inhibition leads to synergistic cancer cell death.
The provided research did not contain information on all DHODH inhibitors. The table below summarizes the available data on other inhibitors mentioned in the search results.
| Inhibitor | Reported IC₅₀ / Potency | Key Experimental Findings | Binding Mode |
|---|---|---|---|
| BAY 2402234 | IC₅₀ of 1.2 nM for human DHODH enzyme [3]. | Induces differentiation marker CD11b in AML cell lines (EC₅₀ ~0.96-3.16 nM); anti-proliferative IC₅₀ in the low nanomolar range [3]. | Binds the ubiquinone site of DHODH [3]. |
| NK-A 17E-233I | Information missing | Shows selective cytotoxicity in cancer cell lines; induces DNA damage and S-phase arrest; preserves mitochondrial respiration unlike Brequinar [4]. | Pure or partial competitive inhibitor with a distinct binding mode from classical inhibitors [4]. |
| Brequinar (BQ) | Information missing | Used as a control in studies; depletes pyrimidine nucleotides and can upregulate antigen presentation on cancer cells [1] [5]. | Binds the FMN binding cavity (classical inhibitor) [4]. |
The discovery that this compound is an ENT1 inhibitor redefines its potential application. It represents a compelling combination therapy strategy rather than a direct competitor to DHODH inhibitors. This approach tackles a well-established resistance mechanism and has shown promising results in robust preclinical models [1] [2].
Research into DHODH inhibition continues to evolve, with investigations into other combination strategies. For instance, DHODH inhibition has been found to enhance cancer cell antigen presentation, providing a rationale for combining it with immune checkpoint blockade therapy [5].
The research used a multi-step process to discover CNX-774's mechanism and validate ENT1's role. The workflow below illustrates the key stages of their investigation.
The following tables detail the core experiments that validated ENT1's role and the effect of its inhibition or knockout.
Table 1: ENT1 Knockout and Functional Validation Experiments [1] [2] [3]
| Experiment Type | Methodology Details | Key Findings |
|---|
| Genetic Knockout (CRISPR/Cas9) | - Cell Model: Brequinar-resistant PDAC cell lines.
Table 2: In Vivo Therapeutic Efficacy [1] [2] [3]
| Model | Treatment Groups | Experimental Outcome |
|---|
| Immunocompetent Mouse PDAC Model | - DHODH inhibitor (Brequinar) alone.
The validation studies provide strong evidence that:
The provided data robustly validates ENT1 knockout and inhibition as a powerful strategy to overcome DHODH inhibitor resistance in pancreatic cancer models.
The following table summarizes what the current research reveals about this compound's activity:
| Characteristic | Description |
|---|---|
| Intended Target | Bruton's Tyrosine Kinase (BTK) [1] [2] |
| Primary Discovered Off-Target | Equilibrative Nucleoside Transporter 1 (ENT1) [1] [3] |
| Key Experimental Context | Studies in pancreatic cancer cell lines to overcome resistance to a DHODH inhibitor (brequinar) [1] [3] |
| BTK Inhibitor Classification | Used alongside ibrutinib as a representative BTK inhibitor in a breast cancer cell study [2] |
The most detailed mechanistic studies on this compound come from research on pancreatic cancer. These studies found that its ability to overcome resistance to a metabolic drug (brequinar, a DHODH inhibitor) was independent of its intended BTK target. Instead, the effect was traced to this compound's potent inhibition of ENT1, a nucleoside transporter. By blocking ENT1, this compound prevents cancer cells from importing extracellular uridine, a workaround that would normally allow them to survive DHODH inhibition [1] [3]. This crucial off-target activity is illustrated below:
Another study in breast cancer cells used this compound as a tool BTK inhibitor. The research demonstrated that both this compound and the FDA-approved BTK inhibitor ibrutinib suppressed TPA-induced cancer cell invasion and migration. The experiments suggested this effect worked through inhibition of the PLCγ2 / PKCβ / NF-κB signaling axis, leading to reduced expression of MMP-9, a key enzyme in metastasis [2]. The experimental workflow from this study is outlined below:
The following diagram illustrates the core mechanism of DHODH inhibitor resistance and how CNX-774 overcomes it.
The key insights from this mechanism are [1] [2]:
The primary supporting evidence comes from a 2022 study published in Cancer Letters [1] [2]. The table below summarizes the key experimental findings.
| Experimental Model | Treatment Groups | Key Quantitative Findings | Outcome |
|---|---|---|---|
| BQ-Resistant Pancreatic Cancer Cell Lines in vitro | BQ monotherapy | Slowed proliferation; caused modest pyrimidine depletion | Limited effect on cell viability [1] |
| BQ + this compound combination | Led to profound cell viability loss and pyrimidine starvation | Synergistic effect overcoming resistance [1] | |
| Immunocompetent Orthotopic Mouse Model (KPC-derived cells) | BQ + this compound combination | Dramatically suppressed tumor growth and prolonged mouse survival | Strong in vivo proof of concept [1] |
The research employed standard biochemical and cell biology techniques. Here are the methodologies for the key experiments cited:
Cell Viability Assay (CellTiter-Glo) [2]:
Kinase Inhibitor Small Molecule Screen [2]:
(viability with BQ + inhibitor) / (viability with vehicle + inhibitor). Compounds with the lowest scores are prioritized.CRISPR/Cas9 Gene Knockout Validation [2]:
ENT1 (or non-targeting control) into viral particles.ENT1).For researchers evaluating this data, the following points are crucial:
| Inhibitor Name | Primary Known Target(s) | ENT1 Inhibition & Role | Key Characteristics & Experimental Evidence |
|---|
| CNX-774 | BTK (Irreversible inhibitor, IC₅₀ <1 nM) [1] | Potent ENT1 blocker [2] [3] [4] | - Mechanism: Overcomes pancreatic cancer resistance to DHODH inhibition by blocking ENT1-mediated uridine salvage [2] [4].
The key findings on this compound as an ENT1 inhibitor are supported by the following experimental approaches:
Initial Kinase Inhibitor Screen
Mechanistic Validation of ENT1 Blockade
In Vivo Efficacy Study
The following diagram illustrates the core mechanism of action by which this compound overcomes therapy resistance.
This compound represents a compelling case of drug repurposing where an investigational BTK inhibitor has been re-characterized as a potent ENT1 blocker. Its primary research significance lies in its ability to overcome metabolic resistance to DHODH inhibition in aggressive cancers like pancreatic ductal adenocarcinoma.
The table below summarizes the two key synergistic drug combinations identified for CNX-774, detailing the cancer types, mechanisms, and experimental outcomes.
| Combination Drug | Cancer Type | Proposed Synergistic Mechanism | Key Experimental Findings | Citation |
|---|---|---|---|---|
| Brequinar (BQ) | Pancreatic Ductal Adenocarcinoma (PDAC) | This compound inhibits ENT1, blocking uridine salvage pathway; BQ inhibits DHODH, blocking de novo pyrimidine synthesis. | Profound cell viability loss & pyrimidine starvation in BQ-resistant cells; dramatic tumor growth suppression & prolonged survival in immunocompetent mouse model. [1] [2] | |
| 12-O-tetradecanoylphorbol-13-acetate (TPA) | Breast Cancer (MCF-7 cells) | This compound inhibits BTK, suppressing downstream PLCγ2/PKCβ/NF-κB/AP-1 signaling, reducing TPA-induced MMP-9 expression and metastasis. | Significant attenuation of TPA-induced cell invasion & migration; suppression of MMP-9 expression and activation. [3] |
To help you interpret the data, here are the methodologies used in the key experiments cited above.
This protocol was used to demonstrate the synergistic loss of cell viability [1].
These protocols were used to show the anti-metastatic effect of this compound [3].
The following diagrams, created using Graphviz, illustrate the two distinct mechanisms of action for this compound's synergistic combinations.
This diagram shows how the combination concurrently blocks pyrimidine synthesis pathways to induce nucleotide starvation [1] [2].
This diagram shows how this compound, as a BTK inhibitor, disrupts the signaling cascade that leads to cancer cell invasion [3].